molecular formula C7H5FO3 B1310673 3-Fluoro-5-hydroxybenzoic acid CAS No. 860296-12-4

3-Fluoro-5-hydroxybenzoic acid

Cat. No. B1310673
M. Wt: 156.11 g/mol
InChI Key: PYZWGHVZOQTMCW-UHFFFAOYSA-N
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Description

3-Fluoro-5-hydroxybenzoic acid is a compound that is not directly discussed in the provided papers. However, related compounds and their chemical properties, synthesis, and applications in various fields such as drug discovery and organic synthesis are extensively studied. For instance, 3-borono-5-fluorobenzoic acid is mentioned as an important intermediate in organic synthesis, particularly in Suzuki aryl-coupling reactions . Similarly, 3-amino-5-hydroxybenzoic acid is identified as a precursor in the biosynthesis of ansamycins .

Synthesis Analysis

The synthesis of related fluorinated benzoic acid derivatives is well-documented. For example, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid is synthesized from 2,4-difluoro-3-chlorobenzoic acid through a series of reactions including nitration, esterification, reduction, diazotization, and hydrolysis . Another synthesis method is reported for 3-bromo-2-fluorobenzoic acid, starting from 2-amino-6-fluorobenzonitrile and involving bromination, hydrolysis, diazotization, and deamination . These methods highlight the complexity and multi-step nature of synthesizing substituted benzoic acids.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques such as X-ray diffraction, as seen in the study of polymorphs of a co-crystal of 5-fluorouracil and 4-hydroxybenzoic acid . The crystal structure of 3-oxo-3H-2,1-benzoxiodol-1-yl o-fluorobenzoate, a related compound, is also determined, providing insights into the arrangement of molecules in the solid state .

Chemical Reactions Analysis

The chemical reactivity of fluorinated benzoic acids is explored in various contexts. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a building block for the synthesis of heterocyclic compounds, which are significant in drug discovery . The study of molecular recognition involving 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds reveals the importance of hydrogen bonding in the formation of supramolecular assemblies .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzoic acids are crucial for their application in synthesis and drug design. The polymorphism of co-crystals involving 4-hydroxybenzoic acid is studied to understand their stability and the effect of solvent polarity on grinding outcomes . The solid-state chemistry of organic polyvalent iodine compounds, including o-fluorobenzoic acid derivatives, is investigated to understand their crystal structure and hydrolysis behavior .

Scientific Research Applications

Metabolism Studies

3-Fluoro-5-hydroxybenzoic acid has been investigated in the context of microbial metabolism. Mouttaki et al. (2008) explored the metabolism of fluorinated benzoates, including 3-fluorobenzoate, by Syntrophus aciditrophicus, revealing insights into the initial steps of aromatic acid metabolism in strictly anaerobic conditions. Their study found evidence of dearomatizing reductase in S. aciditrophicus, which is crucial for understanding the microbial breakdown of aromatic compounds, including 3-fluorobenzoic acid derivatives (Mouttaki, Nanny, & McInerney, 2008).

Plant Disease Resistance

Silverman et al. (2005) examined the structure-activity profile of salicylates and related compounds, including fluorinated salicylate derivatives, in the context of systemic acquired resistance (SAR) in plants. Their research indicated that certain fluorinated derivatives, including those with substitutions at the 3- and 5-positions, showed more potent induction of plant defenses against pathogens than salicylic acid. This study underscores the potential use of 3-fluoro-5-hydroxybenzoic acid derivatives in developing new plant protection agents (Silverman, Petracek, Heiman, Fledderman, & Warrior, 2005).

Fluorescent Sensor Development

Ye et al. (2014) developed a fluorogenic chemosensor based on an o-aminophenol framework, which shows high selectivity and sensitivity towards Al3+ ions. This research highlights the potential application of 3-fluoro-5-hydroxybenzoic acid derivatives in creating sensitive and selective sensors for metal ions in various mediums, including biological systems (Ye, Sun, Li, Zhi, Wu, & Wang, 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-fluoro-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZWGHVZOQTMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459358
Record name 3-Fluoro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-hydroxybenzoic acid

CAS RN

860296-12-4
Record name 3-Fluoro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-hydroxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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